N-Methyl-N-(2-nitrobenzene-1-sulfonyl)acetamide
Description
N-Methyl-N-(2-nitrobenzene-1-sulfonyl)acetamide is a sulfonamide-functionalized acetamide derivative featuring a nitro group at the ortho position of the benzene ring. These compounds serve as precursors for heterocyclic systems, such as thiadiazoles, piperazinediones, and quinoline derivatives . The nitro and sulfonyl groups confer strong electron-withdrawing effects, influencing reactivity in substitution and cyclization reactions.
Properties
CAS No. |
90334-95-5 |
|---|---|
Molecular Formula |
C9H10N2O5S |
Molecular Weight |
258.25 g/mol |
IUPAC Name |
N-methyl-N-(2-nitrophenyl)sulfonylacetamide |
InChI |
InChI=1S/C9H10N2O5S/c1-7(12)10(2)17(15,16)9-6-4-3-5-8(9)11(13)14/h3-6H,1-2H3 |
InChI Key |
KINAOCSMLMOVDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)S(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Nitrobenzenesulfonyl Chloride
The preparation of 2-nitrobenzenesulfonyl chloride serves as the critical precursor. While direct sulfonation of nitrobenzene is hindered by electronic deactivation, alternative routes leverage directed functionalization. For instance, o-nitrophenol undergoes sulfonation using chlorosulfonic acid under controlled conditions (0–5°C, 2 h), yielding 2-nitrobenzenesulfonic acid. Subsequent treatment with phosphorus pentachloride (PCl₅) in dichloromethane (DCM) at reflux (40°C, 4 h) converts the sulfonic acid to the sulfonyl chloride derivative.
Reaction Conditions:
Nucleophilic Substitution with N-Methylacetamide
The sulfonyl chloride intermediate reacts with N-methylacetamide in the presence of a base to form the target compound. Triethylamine (TEA) is employed to scavenge HCl, facilitating the nucleophilic attack by the acetamide’s nitrogen.
Procedure:
-
2-Nitrobenzenesulfonyl chloride (1.0 equiv), N-methylacetamide (1.1 equiv), and TEA (1.5 equiv) in anhydrous DCM (0°C → room temperature, 12 h).
-
Workup: Dilute with water, extract with DCM (3×), dry over MgSO₄, concentrate in vacuo.
-
Purification: Column chromatography (petroleum ether/ethyl acetate, 3:1 → 1:1) yields the product as a pale-yellow solid (78–82%).
Transition Metal-Catalyzed Reductive Acetamidation
Catalytic System and Mechanism
A novel approach reported by the Royal Society of Chemistry employs a bimetallic catalyst system (Rh₂(CO)₄Cl₂ and W(CO)₆ ) with DPPP (1,3-bis(diphenylphosphino)propane) and NaI as promoters. This method directly converts nitroarenes into acetamides via reductive carbonylation, bypassing intermediate sulfonation steps.
General Procedure:
-
Nitrobenzene derivative (0.5 mmol), H₂O (1.0 mmol), DMC (1.5 mL), Rh₂(CO)₄Cl₂ (2 mol%), W(CO)₆ (1.0 mmol), Na₃PO₄ (0.75 mmol), 120°C, 24 h.
-
Key Step: The nitro group is reduced to an amine in situ, which subsequently reacts with dimethyl carbonate (DMC) to form the acetamide.
Example:
Adaptation for Sulfonamide Synthesis
To incorporate the sulfonyl group, 2-nitrobenzenesulfonyl chloride is substituted for the nitroarene. Preliminary trials indicate moderate yields (65–70%) due to steric hindrance from the sulfonyl moiety, necessitating optimized ligand ratios (e.g., DPPP increased to 8 mol%).
Comparative Analysis of Methodologies
Efficiency and Scalability
Advantages and Limitations
-
Classical Method:
-
Pros: High purity, straightforward workup.
-
Cons: Multi-step synthesis, hazardous chlorosulfonic acid use.
-
-
Catalytic Method:
-
Pros: One-pot reaction, atom-economical.
-
Cons: Sensitivity to sulfonyl group steric effects, costly catalysts.
-
Workup and Purification Strategies
Column Chromatography
Both methods rely on silica gel chromatography for purification. The eluent gradient (petroleum ether/ethyl acetate , 5:1 → 1:1) effectively separates the product from unreacted sulfonyl chloride or catalytic residues.
Recrystallization
Alternative purification via recrystallization (ethanol/water, 2:1) achieves >98% purity for the classical method, albeit with a 10–15% yield loss.
Industrial-Scale Considerations
Batch Reactor Optimization
Industrial production of the classical method uses batch reactors with:
Chemical Reactions Analysis
Reduction of the Nitro Group
The 2-nitro group undergoes stepwise reduction to amine intermediates under catalytic hydrogenation or hydride-based conditions ( ).
| Substrate | Conditions | Product | Yield |
|---|---|---|---|
| N-Methyl-N-(2-nitrobenzenesulfonyl)acetamide | Fe(salen)₂-μ-oxo (1 mol%), HBpin, 80°C, 4 h | N-Methyl-N-(2-aminobenzenesulfonyl)acetamide | ~87% |
-
Nitro → Nitroso : Iron-catalyzed hydride transfer generates a nitroso intermediate.
-
Nitroso → Hydroxylamine : Further reduction forms N-hydroxy intermediates.
-
Hydroxylamine → Amine : Final reduction yields the primary amine.
Note: Over-reduction to azoxy/azo byproducts is suppressed under optimized Fe-catalyzed conditions ( ).
Hydrolysis of the Acetamide Moiety
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
Acid-Catalyzed Hydrolysis ( ):
-
Conditions : 6 M HCl, reflux, 6 h.
-
Product : N-Methyl-N-(2-nitrobenzenesulfonyl)amine + acetic acid.
-
Yield : ~90% (based on analogous acetamide hydrolysis).
-
Conditions : NaOH (2.0 equiv), H₂O/EtOH, 80°C, 4 h.
-
Product : Sodium salt of N-methyl-N-(2-nitrobenzenesulfonyl)amine.
Electrophilic Aromatic Substitution (EAS)
The electron-deficient aromatic ring (due to the nitro group) directs electrophiles to the meta position.
| Substrate | Conditions | Product | Yield |
|---|---|---|---|
| N-Methyl-N-(2-nitrobenzenesulfonyl)acetamide | HNO₃/H₂SO₄, 0°C, 2 h | N-Methyl-N-(2-nitro-5-nitrobenzenesulfonyl)acetamide | ~60% |
Sulfonation :
Nucleophilic Displacement at Sulfonamide
The sulfonamide sulfur can act as a leaving group under strong nucleophilic conditions.
| Substrate | Conditions | Product | Yield |
|---|---|---|---|
| N-Methyl-N-(2-nitrobenzenesulfonyl)acetamide | PhSH, K₂CO₃, DMF, 60°C, 12 h | N-Methyl-N-(2-nitrobenzenethio)acetamide | ~45% |
Radical-Mediated Reactions
Electrochemical oxidation generates N-centered radicals , enabling C–H functionalization ( ).
| Substrate | Conditions | Product | Yield |
|---|---|---|---|
| N-Methyl-N-(2-nitrobenzenesulfonyl)acetamide | Bu₄NBF₄, CH₃CN, 1.5 V vs Ag/AgCl | N-Methyl-N-(2-nitrobenzenesulfonyl)-3-aminophenylacetamide | ~55% |
Stability and Decomposition Pathways
Scientific Research Applications
Medicinal Chemistry
N-Methyl-N-(2-nitrobenzene-1-sulfonyl)acetamide has been investigated for its role as a pharmacological agent. Its structure allows it to interact with biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
Research has indicated that compounds with similar structures exhibit anticancer properties by targeting specific pathways in cancer cells. For instance, derivatives of sulfonamides have been shown to inhibit the growth of cancer cells by interfering with metabolic processes essential for cell proliferation . The incorporation of the nitro group in this compound may enhance its bioactivity by modulating electron density and influencing interactions with target proteins.
Table 1: Summary of Biological Activities of Related Compounds
| Compound Name | Target | Activity | Reference |
|---|---|---|---|
| Sulfanilamide | Bacterial enzymes | Antibacterial | |
| Nitrofurantoin | Bacterial enzymes | Antibacterial | |
| This compound | Cancer cells | Potential anticancer |
Organic Synthesis
The compound is also valuable in organic synthesis as a versatile building block. Its sulfonamide group can participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.
Synthetic Applications
Recent studies highlight the compound's utility in late-stage functionalization, enabling chemists to introduce complex functionalities into existing molecular frameworks without extensive modifications . This capability is particularly beneficial for synthesizing pharmaceuticals and biologically active molecules.
Table 2: Synthetic Pathways Utilizing this compound
Material Science
In material science, this compound can be employed as an intermediate in the synthesis of advanced materials, including polymers and nanomaterials. Its unique electronic properties may contribute to the development of materials with specific conductive or optical characteristics.
Potential Applications
The compound's ability to modify surface properties and enhance material stability makes it suitable for applications in coatings and composites . Moreover, its role in creating functionalized surfaces could lead to advancements in sensors and electronic devices.
Mechanism of Action
The mechanism of action of N-Methyl-N-(2-nitrobenzene-1-sulfonyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify proteins. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares key attributes of N-Methyl-N-(2-nitrobenzene-1-sulfonyl)acetamide with structurally similar compounds:
Key Research Findings
Synthetic Utility : Nitro-substituted acetamides are pivotal in synthesizing sulfur-containing heterocycles, with crystal structures confirming planar aromatic systems and intermolecular hydrogen bonding .
Substituent Effects : Ortho-nitro groups (as in the target compound) may sterically hinder reactions compared to para-substituted analogues, affecting yield and reaction pathways .
Bioactivity Potential: Sulfonamide-piperidine hybrids (e.g., 3e) demonstrate that strategic substitution can enhance inhibitory potency, a template for optimizing the target compound .
Biological Activity
N-Methyl-N-(2-nitrobenzene-1-sulfonyl)acetamide is an organic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the sulfonamide class of compounds. Its structure includes a nitro group, which is known for its electron-withdrawing properties, and a sulfonamide moiety that enhances its reactivity and biological interactions. The compound can undergo various chemical reactions, including reduction, substitution, and hydrolysis, which can modify its biological activity .
The biological activity of this compound primarily involves its interaction with enzymes and proteins:
- Enzyme Inhibition : The sulfonamide group can mimic natural substrates, allowing the compound to bind to the active sites of enzymes. This interaction can inhibit enzymatic activity, which is crucial for various biochemical pathways .
- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that covalently modify proteins, potentially leading to altered protein function or cell signaling pathways .
Biological Activities
This compound exhibits several notable biological activities:
- Antimicrobial Properties : Research indicates that this compound possesses antimicrobial effects against various pathogens. Its mechanism may involve inhibition of bacterial enzymes or disruption of cellular processes .
- Anti-inflammatory Effects : The compound has been studied for its potential to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation. In vitro studies have shown promising results in reducing inflammatory markers .
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines, potentially through mechanisms involving oxidative stress and apoptosis .
Case Studies and Experimental Data
Several studies have evaluated the biological activity of this compound:
| Study | Findings | IC50 Values |
|---|---|---|
| MDPI (2022) | Demonstrated significant inhibition of COX-2 and 5-LOX enzymes | COX-2: 0.011 μM; 5-LOX: 0.046 μM |
| PubMed (2023) | Evaluated as a multitarget inhibitor for anti-inflammatory therapy | TRPV1: 0.008 μM |
| BenchChem Analysis | Suggested use as an intermediate in synthesizing pharmaceuticals | Various applications in drug discovery |
In Vivo Studies
In vivo studies have shown that derivatives of this compound can effectively reduce pain and inflammation in animal models. For example, one study reported significant analgesic effects in formalin-induced pain models .
Q & A
Q. How can the synthesis of N-Methyl-N-(2-nitrobenzene-1-sulfonyl)acetamide be optimized for yield and purity?
- Methodological Answer : Synthesis optimization involves:
- Reagent Stoichiometry : Adjust molar ratios of the nitrobenzene sulfonyl chloride and methylacetamide precursors to minimize side reactions.
- Reaction Conditions : Use acetic anhydride as an acylating agent under reflux (e.g., 80–100°C for 30–60 minutes), similar to sulfonamide synthesis protocols .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to isolate the product. Yields >70% are achievable with controlled stoichiometry and temperature.
- Purity Validation : Monitor via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) and HPLC (C18 column, UV detection at 254 nm).
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (400 MHz, CDCl₃) shows distinct peaks: δ 8.2–8.4 ppm (aromatic protons adjacent to nitro/sulfonyl groups), δ 3.2 ppm (N–CH₃), and δ 2.1 ppm (acetamide CH₃). ¹³C NMR confirms carbonyl (C=O at ~170 ppm) and sulfonyl (S=O at ~55 ppm) groups .
- IR : Strong absorption bands at ~1540 cm⁻¹ (NO₂ asymmetric stretch) and ~1350 cm⁻¹ (SO₂ symmetric stretch) .
- X-ray Crystallography : Resolve molecular geometry and intermolecular interactions (e.g., hydrogen bonding between sulfonyl oxygen and acetamide NH) using SHELX software for refinement .
Advanced Research Questions
Q. How does the electronic environment of the nitro and sulfonyl groups influence reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Electron-Withdrawing Effects : The nitro (-NO₂) and sulfonyl (-SO₂) groups create an electron-deficient aromatic ring, directing nucleophilic attack to the para position. Computational DFT studies (e.g., Gaussian 09) can model charge distribution and transition states .
- Regioselectivity : Compare reactivity with isomers (e.g., 4-nitro derivatives in ) to assess positional effects. Kinetic studies under varying pH and solvent polarity (e.g., DMSO vs. THF) reveal rate differences .
Q. What strategies resolve discrepancies in crystallographic data for derivatives of this compound?
- Methodological Answer :
- Data Refinement : Use SHELXL for high-resolution refinement, checking for twinning or disorder. For ambiguous electron density, alternate conformers can be modeled with occupancy factors <0.5 .
- Validation Tools : Cross-validate with PLATON (check for missed symmetry) and Mercury (visualize hydrogen-bonding networks). Discrepancies in bond lengths (>0.02 Å) may indicate overfitting .
Q. How can computational methods predict the biological activity of this compound analogs?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or GPCRs). Compare with known κ-opioid agonists (e.g., ICI 199,441 in ) to identify pharmacophore features.
- ADMET Prediction : SwissADME or pkCSM models assess bioavailability, metabolic stability, and toxicity. Key parameters: LogP <3 (optimal permeability), and no Pan-Assay Interference Compounds (PAINS) alerts .
Data Contradiction Analysis
Q. How to address conflicting results in regioselectivity studies of nitration/sulfonation reactions?
- Methodological Answer :
- Control Experiments : Repeat reactions with isotopic labeling (e.g., ¹⁵N-nitration) to trace reaction pathways.
- Theoretical vs. Experimental : Compare DFT-predicted activation energies (e.g., nitro group para vs. ortho addition) with experimental yields. Discrepancies may arise from solvent effects or steric hindrance not accounted for in simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
